molecular formula C12H16N2O2 B6265942 (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide CAS No. 2380743-02-0

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide

Cat. No.: B6265942
CAS No.: 2380743-02-0
M. Wt: 220.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of a pyrrolidine ring and a phenoxy group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of (2S,4S)-4-phenoxypyrrolidine-2-carboxylic acid with N-methylamine under specific conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biological pathways. The exact mechanism depends on the specific application and the target receptor or enzyme.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-N-methyl-4-phenoxypyrrolidine-2-carboxamide
  • (2R,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide
  • (2R,4R)-N-methyl-4-phenoxypyrrolidine-2-carboxamide

Uniqueness

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2380743-02-0

Molecular Formula

C12H16N2O2

Molecular Weight

220.3

Purity

92

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.